Methyl[(2-methylmorpholin-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[(2-methylmorpholin-2-yl)methyl]amine is an organic compound with the molecular formula C8H18N2O It is a derivative of morpholine, featuring both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2-methylmorpholin-2-yl)methyl]amine typically involves the reaction of methylamine with 2-methylmorpholine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2-methylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Scientific Research Applications
Methyl[(2-methylmorpholin-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of Methyl[(2-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are influenced by the compound’s chemical structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with similar functional groups.
N-Methylmorpholine: Another derivative with a methyl group attached to the nitrogen atom.
2-Methylmorpholine: A compound with a methyl group on the morpholine ring.
Uniqueness
Methyl[(2-methylmorpholin-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Biological Activity
Methyl[(2-methylmorpholin-2-yl)methyl]amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, drawing on diverse research findings and case studies.
- Molecular Formula : C9H17NO
- Molecular Weight : 155.2 g/mol
- CAS Number : 90949-39-6
- Purity : ≥95%
This compound interacts with various biomolecular targets. The morpholine ring structure allows for the formation of hydrogen bonds with proteins and nucleic acids, influencing their functional dynamics. The compound's basic amine group may facilitate interactions with acidic sites on target molecules, enhancing its bioactivity.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Antitumor Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Antitumor Activity in Ewing Sarcoma
A study evaluated the antiproliferative effects of this compound analogs on TC-32 cells (a Ewing sarcoma cell line). The results indicated that certain analogs achieved a growth inhibition (GI50) below 250 nM, suggesting strong cytotoxicity against these cancer cells. However, further testing revealed that while some derivatives improved selectivity, they did not significantly reduce toxicity compared to the parent compound .
Compound | GI50 (nM) | Selectivity | Notes |
---|---|---|---|
MTM Analog 1 | <250 | Moderate | Effective against TC-32 |
MTM Analog 2 | >500 | Low | High toxicity observed |
Case Study 2: Antimicrobial Activity
In vitro tests assessed the antibacterial efficacy of this compound derivatives against various bacterial strains. The lead compound exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against resistant strains like Staphylococcus aureus and Klebsiella pneumoniae, indicating promising potential as a new antimicrobial agent .
Bacterial Strain | MIC (μg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | <0.03125 | Highly effective |
Klebsiella pneumoniae | 1 | Moderately effective |
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-methyl-1-(2-methylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C7H16N2O/c1-7(5-8-2)6-9-3-4-10-7/h8-9H,3-6H2,1-2H3 |
InChI Key |
ANNKUUMMWUCTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCO1)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.